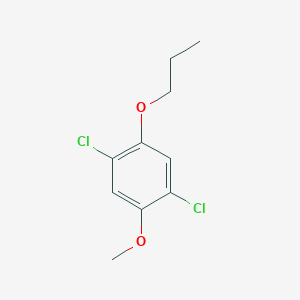

1,4-Dichloro-2-methoxy-5-propoxybenzene

Descripción

1,4-Dichloro-2-methoxy-5-propoxybenzene is a substituted benzene derivative featuring two chlorine atoms at the 1- and 4-positions, a methoxy group at position 2, and a propoxy group at position 4. The chlorine substituents confer electron-withdrawing characteristics, while the alkoxy groups (methoxy and propoxy) provide electron-donating effects, creating a push-pull electronic structure that may enhance charge transport in conjugated systems .

Synthetic routes for such compounds often involve nucleophilic substitution or Ullmann-type coupling reactions. For example, describes a synthesis involving a 3-chloropropoxy intermediate, suggesting that analogous methods could be applied to introduce the propoxy group in the target compound .

Propiedades

Fórmula molecular |

C10H12Cl2O2 |

|---|---|

Peso molecular |

235.1g/mol |

Nombre IUPAC |

1,4-dichloro-2-methoxy-5-propoxybenzene |

InChI |

InChI=1S/C10H12Cl2O2/c1-3-4-14-10-6-7(11)9(13-2)5-8(10)12/h5-6H,3-4H2,1-2H3 |

Clave InChI |

CAUHTMUCLUDUHV-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=C(C(=C1)Cl)OC)Cl |

SMILES canónico |

CCCOC1=C(C=C(C(=C1)Cl)OC)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Symmetrical substitution (e.g., 1,4-Dichloro-2,5-dimethoxybenzene) often leads to higher melting points due to crystallinity, whereas asymmetric substituents (e.g., target compound) may reduce melting points .

Physical and Chemical Properties

| Property | 1,4-Dichloro-2-methoxy-5-propoxybenzene | 1,4-Dichloro-2,5-dimethoxybenzene | 1,4-Dichloro-2-ethoxy-5-propoxybenzene |

|---|---|---|---|

| Melting Point (°C) | ~75–85 (estimated) | 110–115 | ~60–70 (estimated) |

| Solubility in THF | High | Moderate | High |

| LogP (Lipophilicity) | ~3.2 | ~2.0 | ~3.5 |

Analysis :

- The longer propoxy chain in the target compound lowers its melting point compared to the dimethoxy analog, aligning with trends in alkyl chain flexibility .

- Increased lipophilicity (higher LogP) improves compatibility with organic solvents used in polymer processing, a critical factor for thin-film device fabrication .

Electronic and Optoelectronic Properties

emphasizes that alkoxy and halogen substituents directly influence the HOMO/LUMO levels of organic semiconductors. For example:

- Chlorine lowers LUMO levels (electron-withdrawing), enhancing electron affinity.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Target Compound (estimated) | -5.3 | -2.8 | 2.5 |

| 1,4-Dichloro-2,5-dimethoxybenzene | -5.1 | -2.6 | 2.5 |

| P3HT (reference polymer) | -5.0 | -3.0 | 2.0 |

Implications: The target compound’s band gap is comparable to symmetric analogs but wider than that of P3HT, a benchmark polymer in organic photovoltaics.

Application-Specific Comparison

- Organic Photovoltaics (OPVs) : Unlike PPV or P3HT, the target compound lacks extended conjugation, limiting its direct use in bulk heterojunction cells. However, its substituents could stabilize charge-transfer complexes in blended systems .

- Chemical Synthesis : The chlorine atoms enable further functionalization (e.g., Suzuki coupling), similar to intermediates described in , where chloropropoxy groups participate in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.